
4-Acetyloxy Omeprazole Sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyloxy Omeprazole Sulfone is a derivative of omeprazole, a well-known proton pump inhibitor used to treat gastric acid-related disorders. The compound has the molecular formula C₁₈H₁₉N₃O₅S and a molecular weight of 389.43 g/mol . It is primarily used in research settings, particularly in the field of proteomics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyloxy Omeprazole Sulfone typically involves the acetylation of omeprazole sulfone. The process begins with the preparation of omeprazole sulfone, which is achieved by oxidizing omeprazole using an oxidizing agent such as hydrogen peroxide or a peracid. The resulting omeprazole sulfone is then acetylated using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetyloxy Omeprazole Sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Acetyloxy Omeprazole Sulfone is utilized in various scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of sulfone derivatives in different chemical reactions.
Biology: Investigated for its potential effects on biological systems, particularly in the context of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, especially in the treatment of gastric acid-related disorders.
Wirkmechanismus
The mechanism of action of 4-Acetyloxy Omeprazole Sulfone is similar to that of omeprazole. It inhibits the H+/K±ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition reduces the secretion of gastric acid, thereby alleviating conditions such as gastroesophageal reflux disease and peptic ulcers. The compound binds covalently to the cysteine residues on the H+/K±ATPase enzyme, leading to prolonged inhibition of acid secretion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: The S-isomer of omeprazole, with similar pharmacological effects.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: A proton pump inhibitor with a slightly different chemical structure but similar therapeutic effects.
Uniqueness
4-Acetyloxy Omeprazole Sulfone is unique due to its acetylated sulfone group, which may confer different pharmacokinetic properties and potentially different biological activities compared to its parent compound and other similar proton pump inhibitors .
Biologische Aktivität
4-Acetyloxy Omeprazole Sulfone is a derivative of omeprazole, a well-established proton pump inhibitor (PPI) used primarily in the treatment of gastric acid-related disorders. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, biochemical properties, and potential therapeutic applications.
Target Enzyme
The primary target of this compound is the (H+, K+)-ATPase enzyme , which is located at the secretory surface of gastric parietal cells. This enzyme plays a crucial role in gastric acid secretion.
Mode of Action
The compound works by covalently binding to the sulfhydryl groups of cysteine residues on the (H+, K+)-ATPase enzyme. This binding inhibits the enzyme's activity, leading to a decrease in hydrogen ion (proton) exchange for potassium ions, ultimately reducing gastric acidity.
Pharmacokinetics
This compound is metabolized similarly to its parent compound, omeprazole. The metabolic pathways involve:
- CYP2C19 Enzyme: Primarily responsible for converting omeprazole to its hydroxy derivative.
- CYP3A4 Enzyme: Further metabolizes omeprazole to omeprazole sulfone.
This metabolism results in various metabolites that may also possess biological activity.
Cellular Effects
This compound exhibits significant effects on gastric parietal cells by inhibiting acid secretion. The temporal effects observed in laboratory settings indicate that while the compound has a relatively short plasma elimination half-life, its inhibitory effects on gastric acid secretion can last for several days.
Dosage Effects in Animal Models
Studies have shown that this compound is effective in treating gastric hyperacidity across various animal species. The dosage and specific effects are still under investigation but suggest a promising therapeutic profile.
Research Applications
This compound has been explored for various scientific research applications:
- Chemistry: Used as a model compound to study sulfone derivatives' behavior in chemical reactions.
- Biology: Investigated for potential effects on biological systems, particularly regarding enzyme inhibition and protein interactions.
- Medicine: Explored for therapeutic applications in treating gastric acid-related disorders and possibly other conditions .
Table: Comparison of Biological Activities
Compound | Mechanism of Action | Therapeutic Use |
---|---|---|
This compound | Inhibits (H+, K+)-ATPase via covalent binding | Treatment of gastric acid-related disorders |
Omeprazole | Inhibits (H+, K+)-ATPase similar to above | Treatment of GERD, ulcers |
Q & A
Basic Research Questions
Q. How is 4-Acetyloxy Omeprazole Sulfone identified and characterized in pharmaceutical impurity profiling?
- Methodology : Use reversed-phase liquid chromatography (RP-LC) with UV detection (302 nm) to separate and quantify impurities. Relative retention times (RRT) are critical: Omeprazole Sulfone (RRT 0.8) is distinguished from Omeprazole (RRT 1.0) and other related compounds like Omeprazole N-oxide (RRT 0.45) . Structural confirmation requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify the acetyloxy and sulfone moieties .
Q. What are the key hazards and safety protocols for handling this compound in laboratory settings?
- Safety Measures : The compound is a skin/eye irritant (H315, H319) and may cause respiratory irritation (H335). Use NIOSH/CEN-certified respirators, nitrile gloves, and protective eyewear. Store at -20°C in sealed containers to prevent degradation. In case of exposure, rinse affected areas with water and seek medical attention .
Q. What is the role of this compound in Omeprazole metabolism studies?
- Metabolic Pathways : Omeprazole is metabolized by CYP3A4 to form Omeprazole Sulfone, a major metabolite with minimal antisecretory activity. In vitro studies use human liver microsomes or recombinant CYP enzymes to quantify metabolic conversion rates. High-performance liquid chromatography (HPLC) coupled with tandem MS (LC-MS/MS) tracks metabolite formation .
Advanced Research Questions
Q. How can chemometric models optimize HPLC conditions for resolving this compound from co-eluting impurities?
- Experimental Design : Employ a full factorial design with pH (7.0–9.0) and temperature (20–40°C) as variables. Use acetonitrile or methanol as organic modifiers. Retention decreases with higher pH due to deprotonation of the benzimidazole group (pKa ~8.15–9.21). Resolution is maximized at pH 8.0 and 30°C, validated through adsorption isotherm measurements .
Q. How do solubility properties of this compound derivatives influence crystallization protocols?
- Data-Driven Approach : Measure solubility in ethanol, acetone, and methanol across 280.35–319.65 K using the gravimetric method. For example, solubility in methanol increases linearly with temperature, enabling solvent-antisolvent crystallization at 95% purity. Correlate data with the Apelblat equation to predict optimal solvent ratios .
Q. What contradictions exist in assessing the contribution of this compound to CYP-mediated drug-drug interactions (DDIs)?
- Analysis : While Omeprazole Sulfone is a reversible inhibitor of CYP2C19/CYP3A4 (IC₅₀ = 10–20 µM), its time-dependent inhibition (TDI) potential is debated. In vivo studies show metabolites contribute 30–63% to hepatic DDIs, but their low plasma concentrations (AUCm/AUCp <0.25) limit clinical relevance. Use static mechanistic models (e.g., [I]/Ki) with unbound inhibitor concentrations to reconcile in vitro-in vivo discrepancies .
Q. What synthetic challenges arise in avoiding overoxidation to sulfone derivatives during Omeprazole analog synthesis?
- Process Optimization : Overoxidation to sulfone occurs during sulfinyl-to-sulfonyl conversion. Mitigate this by controlling reaction time, temperature, and oxidant stoichiometry (e.g., H₂O₂ in acetic acid). Novel routes using sulfinic esters and Grignard reagents reduce side-product formation. Monitor purity via thin-layer chromatography (TLC) and HPLC .
Eigenschaften
IUPAC Name |
[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfonylmethyl]-3,5-dimethylpyridin-4-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-10-8-19-16(11(2)17(10)26-12(3)22)9-27(23,24)18-20-14-6-5-13(25-4)7-15(14)21-18/h5-8H,9H2,1-4H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFZNDVDKZPQHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC(=O)C)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.